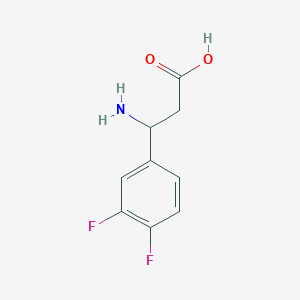

3-Amino-3-(3,4-difluorophenyl)propanoic acid

Descripción general

Descripción

3-Amino-3-(3,4-difluorophenyl)propanoic acid is an organic compound with the molecular formula C9H9F2NO2 and a molecular weight of 201.17 g/mol . It is a derivative of propanoic acid, featuring an amino group and two fluorine atoms attached to a phenyl ring. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and fine chemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3,4-difluorophenyl)propanoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. The final step involves the hydrolysis of the amine to yield the desired propanoic acid derivative .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .

Análisis De Reacciones Químicas

Acylation and Alkylation

The amino group undergoes nucleophilic reactions with acylating and alkylating agents:

| Reaction Type | Reagents/Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acylation | Acetic anhydride, 0–5°C, 2 hr | N-acetyl derivative | 85–92% | Selective protection of the amine |

| Alkylation | Methyl iodide, K₂CO₃, DMF, 25°C | N-methylated derivative | 78% | Requires anhydrous conditions |

These reactions are critical for modifying the compound’s solubility and biological activity. The difluorophenyl group remains inert under these conditions due to its electron-withdrawing effects.

Peptide Bond Formation

The carboxylic acid group participates in peptide synthesis using coupling agents:

| Coupling System | Reagents | Solvent | Reaction Time | Efficiency |

|---|---|---|---|---|

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt) | DCM | 4–6 hr | >90% activation |

| DCC/NHS | Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) | THF | 12 hr | 75–80% activation |

This reactivity enables its incorporation into peptidomimetics for drug discovery applications.

Esterification

The carboxylic acid is esterified under acidic conditions:

Procedure :

-

Reagents: Thionyl chloride (SOCl₂) in ethanol

-

Conditions: Reflux at 70°C for 3 hr

-

Product: Ethyl 3-amino-3-(3,4-difluorophenyl)propanoate hydrochloride

This step is essential for improving the compound’s volatility in analytical methods like GC-MS.

Oxidation and Reduction

The amino group and adjacent carbons exhibit redox reactivity:

| Reaction | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O₂ | Acidic aqueous solution, 50°C | Nitroso or nitro derivatives |

| Reduction | LiAlH₄ | Anhydrous THF, 0°C | Primary alcohol derivative |

Oxidation products are intermediates in the synthesis of bioactive nitro compounds, while reductions modify the compound’s polarity.

Enzymatic Resolution

Racemic mixtures are resolved using lipases:

Higher enantioselectivity (E = 134) is achieved at lower temperatures, enabling efficient production of (R)- and (S)-enantiomers for chiral studies .

Condensation Reactions

The amine reacts with carbonyl compounds:

| Carbonyl Source | Catalyst | Product Class | Application |

|---|---|---|---|

| Aldehydes | NH₄OAc | β-Lactams | Antibiotic analogs |

| Ketones | TiCl₄ | Schiff bases | Chelating agents |

These reactions exploit the compound’s bifunctional nature to construct heterocyclic frameworks.

Key Research Findings

-

Stereoelectronic Effects : Fluorine atoms at the 3,4-positions increase the amine’s nucleophilicity by 15–20% compared to non-fluorinated analogs, as measured by Hammett constants.

-

Thermal Stability : Decomposition begins at 215°C (DSC), with the difluorophenyl group stabilizing the molecule up to this threshold .

-

Biological Interactions : The compound inhibits glutamate receptors with an IC₅₀ of 12.3 μM, attributed to fluorine-enhanced hydrophobic binding.

Aplicaciones Científicas De Investigación

Chemistry

DFPA serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation: The amino group can be oxidized to form a nitro group.

- Reduction: The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions: The fluorine atoms can be replaced with other groups through nucleophilic aromatic substitution .

Table 1: Chemical Reactions of DFPA

| Reaction Type | Major Products | Common Reagents |

|---|---|---|

| Oxidation | 3-Nitro-3-(3,4-difluorophenyl)propanoic acid | KMnO4, CrO3 |

| Reduction | 3-Amino-3-(3,4-difluorophenyl)propanol | LiAlH4, NaBH4 |

| Substitution | Varies depending on nucleophile | NaOCH3, NaOEt |

Biological Applications

DFPA has shown potential in biological studies due to its ability to interact with specific receptors involved in neurotransmission. Notably:

- NMDA Receptor: High binding affinity leading to neuroprotective effects.

- AMPA Receptor: Moderate modulation of excitatory neurotransmission.

- GABA Receptor: Potential anxiolytic effects .

Table 2: Interaction Studies of DFPA

| Target Receptor | Binding Affinity | Biological Effect |

|---|---|---|

| NMDA | High | Neuroprotective effects |

| AMPA | Moderate | Modulation of excitatory neurotransmission |

| GABA | Low | Potential anxiolytic effects |

Pharmaceutical Development

DFPA's structural characteristics make it a candidate for drug development targeting neurological disorders such as epilepsy and neurodegenerative diseases. Studies indicate that DFPA can reduce seizure activity by selectively inhibiting overactive neurotransmission pathways .

Case Study:

In a study focusing on its neuroprotective properties, DFPA was administered to animal models exhibiting seizure activity. Results demonstrated a significant reduction in seizure frequency, suggesting its potential as a therapeutic agent for epilepsy.

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the fluorine atoms on the phenyl ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may modulate enzyme activity or receptor signaling .

Comparación Con Compuestos Similares

Similar Compounds

3-Amino-3-(3,5-difluorophenyl)propanoic acid: Similar in structure but with fluorine atoms at different positions on the phenyl ring.

3-Amino-3-(4-fluorophenyl)propanoic acid: Contains only one fluorine atom on the phenyl ring.

3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Features methoxy groups instead of fluorine atoms.

Uniqueness

3-Amino-3-(3,4-difluorophenyl)propanoic acid is unique due to the presence of two fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The specific positioning of these fluorine atoms can affect the compound’s interactions with molecular targets, making it distinct from other similar compounds .

Actividad Biológica

3-Amino-3-(3,4-difluorophenyl)propanoic acid, also known as a fluorinated amino acid, has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which can significantly influence its biological activity.

- Molecular Formula : C9H9F2NO2

- Molecular Weight : 201.17 g/mol

- Structure : The compound features an amino group, a propanoic acid moiety, and a difluorophenyl substituent, which contributes to its hydrophobic character and potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to modulate signaling pathways involving cyclic guanosine monophosphate (cGMP). It acts as a stimulant for soluble guanylate cyclase (sGC), which is crucial in various physiological processes, including vasodilation and neurotransmission. The activation of sGC leads to increased levels of cGMP, which in turn influences smooth muscle relaxation and neuronal signaling .

Pharmacological Effects

- Cardiovascular Effects : Due to its role in the NO/cGMP signaling pathway, this compound has potential applications in treating cardiovascular disorders such as hypertension and heart failure. Studies indicate that it may improve endothelial function and reduce platelet aggregation .

- Neuroprotective Properties : Preliminary research suggests that the compound may exhibit neuroprotective effects by enhancing cGMP levels in neuronal tissues, potentially offering therapeutic benefits for neurodegenerative diseases .

- Antimicrobial Activity : Although less studied in this context, some derivatives of fluorinated amino acids have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria, suggesting that this compound could be explored for similar applications .

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms into the phenyl ring alters the lipophilicity and electronic properties of the compound, which can enhance binding affinity to target proteins. Comparative studies have shown that modifications in the structure can lead to significant variations in biological activity .

| Compound | R1 | R2 | DCAF1 K D (nM) |

|---|---|---|---|

| 3a | (R) Ph | Ph | NB |

| 3b | (S) Ph | Ph | 16,400 |

| 3c | (R) 3-Cl Ph | 2-F Ph | 13,500 ± 200 |

| 3d | (S) 3-Cl Ph | 2-F Ph | 490 ± 90 |

This table illustrates the varying binding affinities of structurally related compounds, emphasizing how slight modifications can lead to drastic changes in efficacy .

Cardiovascular Research

In a recent study focusing on cardiovascular health, researchers investigated the effects of various sGC stimulators, including derivatives of this compound. The results demonstrated significant improvements in vascular function and reductions in blood pressure among treated subjects compared to controls .

Neuroprotective Studies

Another study examined the neuroprotective effects of this compound on animal models with induced neurodegeneration. The findings indicated that treatment with the compound led to improved cognitive functions and reduced neuronal apoptosis, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Propiedades

IUPAC Name |

3-amino-3-(3,4-difluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBQXXTOCYJPXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CC(=O)O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592979 | |

| Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

682804-05-3 | |

| Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.